molecular formula C10H5Cl2N3OS B14471216 6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one CAS No. 65903-47-1

6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one

Cat. No.: B14471216
CAS No.: 65903-47-1
M. Wt: 286.14 g/mol
InChI Key: GVJRZNHMAIVWGW-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one typically involves the reaction of 3,4-dichloroaniline with thiourea and a suitable aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired thiazolo[3,2-b][1,2,4]triazole ring system .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. For example, visible-light-mediated regioselective synthesis in aqueous conditions has been developed to produce thiazolo[3,2-b][1,2,4]triazole derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both thiazole and triazole rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various applications .

Properties

CAS No.

65903-47-1

Molecular Formula

C10H5Cl2N3OS

Molecular Weight

286.14 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-1H-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-one

InChI

InChI=1S/C10H5Cl2N3OS/c11-6-2-1-5(3-7(6)12)8-4-17-10-13-9(16)14-15(8)10/h1-4H,(H,14,16)

InChI Key

GVJRZNHMAIVWGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC3=NC(=O)NN23)Cl)Cl

Origin of Product

United States

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